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molecular formula C9H7BrN2 B088770 1-(4-bromophenyl)-1H-pyrazole CAS No. 13788-92-6

1-(4-bromophenyl)-1H-pyrazole

Cat. No. B088770
M. Wt: 223.07 g/mol
InChI Key: SQCVGDMTHFQUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428502B2

Procedure details

Into a 100-mL round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a mixture of 1-bromo-4-iodobenzene (2.82 g, 9.97 mmol), 1H-pyrazole (680 mg, 9.99 mmol), CuI (380 mg, 2.00 mmol), DMEDA (430 μL, 4.00 mmol, 0.40 equiv), Cs2CO3 (6.52 g, 20.00 mmol) an CH3CN (40 mL). The resulting mixture was stirred overnight at 82° C. After cooling to ambient temperature, the solids were removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:12) as the eluent to yield the title compound as a white solid (2.1 g, 94%).
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
430 μL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.52 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
380 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[NH:9]1[CH:13]=[CH:12][CH:11]=[N:10]1.CNCCNC.C([O-])([O-])=O.[Cs+].[Cs+]>[Cu]I.CC#N>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:9]2[CH:13]=[CH:12][CH:11]=[N:10]2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
680 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
430 μL
Type
reactant
Smiles
CNCCNC
Name
Cs2CO3
Quantity
6.52 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
CuI
Quantity
380 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 82° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, which was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:12) as the eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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